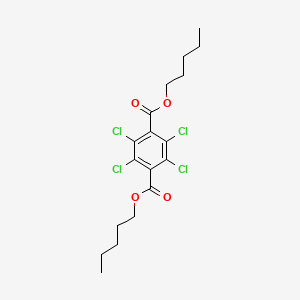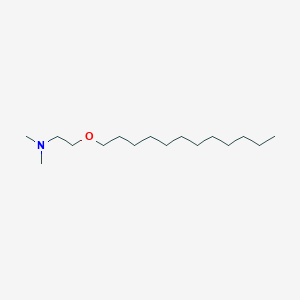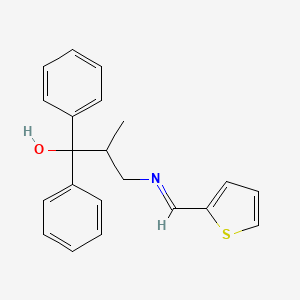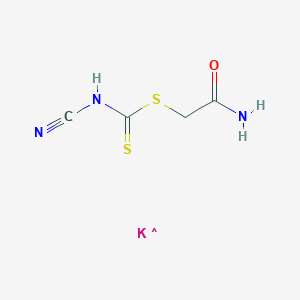
Dipentyl 2,3,5,6-tetrachloroterephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipentyl 2,3,5,6-tetrachloroterephthalate is an organic compound with the molecular formula C18H22Cl4O4 It is a derivative of terephthalic acid, where the hydrogen atoms on the benzene ring are replaced by chlorine atoms and the carboxyl groups are esterified with pentyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipentyl 2,3,5,6-tetrachloroterephthalate typically involves the esterification of 2,3,5,6-tetrachloroterephthalic acid with pentanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reagents and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Dipentyl 2,3,5,6-tetrachloroterephthalate can undergo several types of chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield 2,3,5,6-tetrachloroterephthalic acid and pentanol.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under elevated temperatures.
Major Products Formed
Hydrolysis: 2,3,5,6-tetrachloroterephthalic acid and pentanol.
Reduction: Less chlorinated derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dipentyl 2,3,5,6-tetrachloroterephthalate has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the metabolism of chlorinated aromatic esters.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which dipentyl 2,3,5,6-tetrachloroterephthalate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ester groups can be hydrolyzed by esterases, releasing the active acid form, which can then interact with cellular components. The chlorine atoms on the benzene ring may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 2,3,5,6-tetrachloroterephthalate: A similar compound where the ester groups are methyl instead of pentyl.
Diethyl 2,3,5,6-tetrachloroterephthalate: Another similar compound with ethyl ester groups.
Uniqueness
Dipentyl 2,3,5,6-tetrachloroterephthalate is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interactions with biological systems compared to its methyl and ethyl counterparts. The presence of pentyl groups may also affect the compound’s physical properties, such as melting point and boiling point, making it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
38233-12-4 |
|---|---|
Fórmula molecular |
C18H22Cl4O4 |
Peso molecular |
444.2 g/mol |
Nombre IUPAC |
dipentyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C18H22Cl4O4/c1-3-5-7-9-25-17(23)11-13(19)15(21)12(16(22)14(11)20)18(24)26-10-8-6-4-2/h3-10H2,1-2H3 |
Clave InChI |
JGGSVJFCZQHCBA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OCCCCC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{4-[2-(6-Oxo-3-propylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid](/img/structure/B14672985.png)

![5-Chloro-2-[(4-chlorophenoxy)methyl]-3-[(4-methylphenoxy)methyl]-1-benzothiophene](/img/structure/B14673000.png)

![9-[4-(2-Phenylethenyl)phenyl]acridine-2,7-diamine](/img/structure/B14673009.png)




![(3aS,6aR)-6,6,6a-Trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14673029.png)
![2-Amino-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14673044.png)
